2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are frequently encountered in active pharmaceutical ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for oxadiazoles typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or toluene .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds.
Scientific Research Applications
2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to bind to various biological targets. This interaction can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,3-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in the field of chemistry and medicine .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)7(11)8-6-5(3)9-12-10-6/h4H,1-3H3,(H,8,10,11) |
InChI Key |
CKAODUMYTXFBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.